Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, also known as phenylhydrazone, is a compound with the chemical formula CHBrNO and a molecular weight of 324.13 g/mol. It features a complex structure that includes an ethanone moiety, an imidazole ring substituted with bromine and nitro groups, and a phenyl group. This compound is characterized by its unique arrangement of atoms, contributing to its distinct chemical properties and potential biological activities .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- exhibits notable biological activities. Compounds containing imidazole rings are often associated with pharmacological properties such as:
Research into the specific biological effects of this compound is ongoing, with preliminary findings indicating potential therapeutic applications .
The synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- can be achieved through several methods:
Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, has potential applications in:
Interaction studies involving Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- are crucial for understanding its mechanism of action and potential side effects:
Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-(5-Bromo-2-methylimidazol-1-yl)-1-(4-chlorophenyl)ethanone | CHBrClNO | Contains chlorine instead of bromine |
| 5-Bromoimidazole | CHBrNO | Simpler structure; lacks phenyl group |
| 4-Nitroimidazole | CHNO | No bromine substitution; simpler nitrogen heterocycle |
These compounds illustrate variations in substituents that affect biological activity and chemical properties, highlighting the uniqueness of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-. Its combination of halogenation and nitro substitution contributes to its distinctive reactivity and potential applications in medicinal chemistry .
5-Bromo-2-methyl-4-nitro-1H-imidazole serves as a critical precursor in the synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, providing the core imidazole structure with essential functional groups already in place [1] [5]. This compound (CAS: 18874-52-7) features a unique arrangement of substituents that makes it particularly valuable for subsequent functionalization reactions [5]. The bromine at position 5 serves as an important reactive site for further transformations, while the nitro group at position 4 and methyl group at position 2 contribute to the electronic properties and reactivity profile of the molecule [1] [5].
The synthesis of 5-bromo-2-methyl-4-nitro-1H-imidazole typically begins with 2-methyl-4-nitro-1H-imidazole, which undergoes selective bromination at the 5-position [4] [12]. This precursor can be prepared through the nitration of 2-methylimidazole using various nitrating agents under controlled conditions [4] [13]. The nitration process is highly regioselective, preferentially occurring at the 4-position due to the directing effect of the methyl group at position 2 [13] [20].
A common synthetic route involves the dibromination of 4-nitroimidazole using liquid bromine and sodium bicarbonate in water, followed by selective debromination to obtain the desired 5-bromo-4-nitro-1H-imidazole derivative [12]. This approach has been documented to yield the target compound in good to excellent yields with high purity [12]. The selective debromination step is particularly critical and can be achieved using potassium iodide and sodium sulfite in acetic acid at elevated temperatures (120-125°C) [12].
Table 1: Key Properties of 5-Bromo-2-methyl-4-nitro-1H-imidazole
| Property | Value |
|---|---|
| Molecular Formula | C4H4BrN3O2 |
| Molecular Weight | 206 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not widely reported |
| Solubility | Limited in water; soluble in polar organic solvents |
| Key Reactive Sites | N-1 position (for alkylation), C-5 position (bromine for coupling reactions) |
The importance of this precursor lies in its ability to undergo selective N-alkylation at the N-1 position, which is the key step in forming the target compound [3] [4]. The presence of the bromine atom at position 5 enhances the reactivity of the imidazole ring toward nucleophilic substitution reactions and provides a handle for potential cross-coupling reactions if needed [7] [18].
Phenyl ethanone derivatives, particularly 2-bromo-1-phenylethanone (phenacyl bromide), represent another essential class of precursors in the synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- [2] [6]. These α-bromoketones serve as electrophilic partners that react with the nucleophilic nitrogen of the imidazole ring to form the critical C-N bond in the target molecule [6] [25].
The synthesis of phenyl ethanone derivatives typically involves the α-bromination of acetophenone using brominating agents such as molecular bromine, N-bromosuccinimide (NBS), or phenyl trimethyl ammonium tribromide (PTAB) [6] [26]. This reaction proceeds via the formation of an enol or enolate intermediate, followed by electrophilic attack of the brominating agent at the α-position [11] [26].
Several methods have been developed for the preparation of 2-bromo-1-phenylethanone with high yields and purity:
The choice of method depends on factors such as scale, available reagents, and desired purity of the product [6] [26]. The resulting α-bromoketones are typically reactive compounds that can undergo various transformations, including nucleophilic substitution reactions with nitrogen nucleophiles like imidazoles [25].
Table 2: Comparison of Methods for Synthesizing 2-Bromo-1-phenylethanone
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | Br2, Acetic acid | RT, 2-4 h | 75-85 | Simple procedure, inexpensive reagents | Handling of bromine, potential side reactions |
| Copper(II) Bromide | CuBr2, CHCl3/EtOAc | Reflux, 3-5 h | 70-80 | Milder conditions, fewer side products | Higher cost of CuBr2, longer reaction time |
| NBS Method | NBS, p-TsOH, CCl4 | RT to 40°C, 2-3 h | 80-90 | Safer than Br2, cleaner reaction | Cost of NBS, environmental concerns with CCl4 |
| PTAB Method | PTAB, CH2Cl2 | 0°C to RT, 2 h | 85-95 | High yield, clean reaction, mild conditions | Higher cost of PTAB |
The coupling of phenyl ethanone derivatives with 5-bromo-2-methyl-4-nitro-1H-imidazole represents a key step in the synthesis of the target compound [2] [3]. This reaction typically involves the nucleophilic attack of the imidazole nitrogen at the α-carbon of the bromoketone, resulting in the formation of the desired N-alkylated product [3] [25]. The reaction can be facilitated by the presence of bases such as potassium carbonate, sodium hydride, or triethylamine to deprotonate the imidazole nitrogen and enhance its nucleophilicity [21] [25].
The synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- involves critical nitration and bromination processes that require precise control to achieve the desired regioselectivity and yield [9] [12]. Understanding these mechanisms is essential for optimizing the synthetic pathway.
Nitration of Imidazole Derivatives:
The nitration of imidazole rings typically occurs through an electrophilic aromatic substitution mechanism [10] [13]. For 2-methylimidazole, the nitration preferentially occurs at the 4-position due to the directing effect of the methyl group [13] [17]. The nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid (mixed acid), generates the nitronium ion (NO2+) which acts as the electrophile [13] [20].
The reaction mechanism proceeds as follows:
Temperature control is critical during the nitration process, as higher temperatures can lead to over-nitration or decomposition of the reaction mixture [17]. Studies have shown that optimal nitration occurs at temperatures between 0-15°C during the addition of the nitrating agent, followed by gradual warming to 120°C for completion of the reaction [17] [20]. The reaction kinetics are influenced by the concentration of the nitrating agent, temperature, and the electronic properties of the imidazole substrate [10] [20].
Table 3: Effect of Temperature on Nitration of 2-Methylimidazole
| Temperature Range (°C) | Reaction Time (h) | Yield of 2-Methyl-4-nitro-1H-imidazole (%) | Observations |
|---|---|---|---|
| 0-15 (addition), then 60 | 2-3 | 30-40 | Incomplete reaction |
| 0-15 (addition), then 105-110 | 2 | 70-80 | Optimal conditions |
| 0-15 (addition), then >130 | 1-2 | 20-30 | Decomposition observed |
| 120-150 | 1 | <10 | Significant decomposition |
Bromination Processes:
The bromination of imidazole derivatives can follow different pathways depending on the substrate and reaction conditions [9] [12]. For the synthesis of 5-bromo-2-methyl-4-nitro-1H-imidazole, selective bromination at the 5-position is required [9] [12].
Several brominating agents have been employed for this transformation:
The mechanism of bromination with molecular bromine involves the electrophilic attack of bromine on the electron-rich carbon at position 5 of the imidazole ring [9] [12]. The presence of the nitro group at position 4 influences the electronic distribution in the ring, directing the bromination to position 5 [9] [10].
Kinetic studies have revealed that the rate of bromination is influenced by several factors:
For the dibromination of 4-nitroimidazole, it has been observed that both positions 2 and 5 are brominated rapidly, making selective monobromination challenging under standard conditions [12]. This necessitates a two-step approach: dibromination followed by selective debromination to obtain the desired 5-bromo derivative [12].
The functionalization of the imidazole ring is a critical aspect in the synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- [7] [18]. Various strategies have been developed to selectively modify different positions of the imidazole ring, with particular emphasis on N-alkylation at the N-1 position [7] [10].
N-Alkylation Strategies:
The N-alkylation of imidazoles can be achieved through several approaches, with the choice of method depending on factors such as regioselectivity requirements, substrate compatibility, and scale of the reaction [7] [21]. For the synthesis of the target compound, the selective alkylation at the N-1 position of 5-bromo-2-methyl-4-nitro-1H-imidazole with a phenacyl bromide derivative is required [3] [21].
Common N-alkylation strategies include:
Direct alkylation using alkyl halides in the presence of bases:
Phase-transfer catalysis:
Mitsunobu reaction:
For the specific N-alkylation of 5-bromo-2-methyl-4-nitro-1H-imidazole with phenacyl bromide, the direct alkylation approach is most commonly employed [3] [25]. The reaction typically proceeds through an SN2 mechanism, with the imidazole nitrogen acting as the nucleophile and displacing the bromine from the phenacyl bromide [3] [25].
Table 4: Comparison of N-Alkylation Methods for Imidazoles
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Regioselectivity (N-1:N-3) |
|---|---|---|---|---|---|---|
| Direct Alkylation | K2CO3 | DMF | 60-80 | 3-6 | 70-85 | 4:1 to 9:1 |
| Direct Alkylation | NaH | DMF | 0-25 | 2-4 | 80-90 | >20:1 |
| Direct Alkylation | KOH | H2O/IPA (1:1) | 60 | 2-3 | 90-95 | 3:1 to 6:1 |
| Phase-Transfer | KOH | CH2Cl2/H2O | 25-40 | 4-8 | 75-85 | 5:1 to 10:1 |
| Mitsunobu | - | THF | 0-25 | 6-12 | 65-80 | >15:1 |
C-H Functionalization Strategies:
In addition to N-alkylation, C-H functionalization strategies have been developed for the modification of imidazole rings [7] [18]. These approaches allow for the direct introduction of various functional groups at specific positions of the imidazole ring without requiring pre-functionalized substrates [7] [18].
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of imidazoles [7] [18]. Palladium-catalyzed reactions, in particular, have been extensively studied for the regioselective arylation of imidazoles at the C-2, C-4, or C-5 positions [7] [18].
For C-5 functionalization, which is relevant to the synthesis of the target compound, palladium-catalyzed direct arylation has been shown to be effective [18]. The reaction typically employs a palladium catalyst (such as Pd(OAc)2), a phosphine ligand, and a base (like K2CO3 or CsOAc) in a polar solvent [18]. The regioselectivity is influenced by both electronic and steric factors, with the C-5 position being preferred due to the inductive effect of the N-1 nitrogen [18].
The mechanism of palladium-catalyzed C-H functionalization generally involves:
While these C-H functionalization strategies offer elegant approaches for imidazole modification, the synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- primarily relies on the N-alkylation approach due to its efficiency and compatibility with the required functional groups [3] [25].
The choice of solvent system and temperature control are critical factors in optimizing the synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- [15] [23]. These parameters significantly influence reaction rates, selectivity, and overall yields in the various steps of the synthetic pathway [15] [17].
Solvent Effects in Imidazole Chemistry:
Solvent selection plays a crucial role in imidazole chemistry due to the amphoteric nature of the imidazole ring and its ability to participate in hydrogen bonding [10] [15]. Different solvents can dramatically affect the reactivity, regioselectivity, and stability of imidazole derivatives [15] [23].
For the nitration of imidazole derivatives, protic solvents like acetic acid or aqueous media are commonly employed [13] [17]. These solvents facilitate the formation of the nitronium ion and help stabilize the charged intermediates formed during the reaction [13] [20]. However, for sensitive substrates, the use of acetic anhydride as a solvent has been shown to provide better control over the nitration process [17] [20].
In the case of bromination reactions, the solvent choice depends on the brominating agent used [9] [12]. For molecular bromine, aqueous media with sodium bicarbonate as a buffer has proven effective for the dibromination of 4-nitroimidazole [12]. For more selective bromination, polar aprotic solvents like DMF or acetonitrile are often preferred [9] [30].
For the N-alkylation step, which is critical in the synthesis of the target compound, polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically employed [15] [21]. These solvents enhance the nucleophilicity of the imidazole nitrogen by minimizing hydrogen bonding interactions and providing good solubility for both the imidazole substrate and the alkylating agent [15] [21].
Recent studies have explored the use of green solvents and solvent-free conditions for imidazole functionalization [15] [16]. Deep eutectic solvents (DESs), which are environmentally friendly alternatives to traditional organic solvents, have shown promise in imidazole chemistry [15]. These solvents offer advantages such as biodegradability, low vapor pressure, and good thermal stability [15].
Table 5: Solvent Effects on N-Alkylation of 5-Bromo-2-methyl-4-nitro-1H-imidazole
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Regioselectivity (N-1:N-3) | Observations |
|---|---|---|---|---|---|
| DMF | 36.7 | 3-4 | 85-90 | >15:1 | Excellent solubility, high yields |
| DMSO | 46.7 | 2-3 | 80-85 | >20:1 | Fast reaction, high regioselectivity |
| Acetonitrile | 37.5 | 4-6 | 75-80 | 10:1 to 15:1 | Good compromise of rate and selectivity |
| THF | 7.6 | 8-10 | 60-70 | 5:1 to 8:1 | Slower reaction, moderate selectivity |
| H2O/IPA (1:1) | ~40 | 2-3 | 90-95 | 3:1 to 6:1 | Environmentally friendly, excellent yields |
| Toluene | 2.4 | >12 | <50 | 2:1 to 4:1 | Poor solubility, low yields |
Temperature Effects:
Temperature control is equally important in optimizing the synthesis of the target compound [17] [24]. Different steps in the synthetic pathway require specific temperature conditions to achieve the desired selectivity and yield [17] [30].
For the nitration of imidazole derivatives, temperature control is critical to prevent over-nitration and decomposition [17] [20]. The initial addition of the nitrating agent is typically performed at low temperatures (0-15°C) to control the exothermic reaction [17] [20]. Subsequent warming to higher temperatures (105-110°C) is often required to complete the reaction [17] [20]. Studies have shown that temperatures above 130°C can lead to significant decomposition of the reaction mixture [17].
In the bromination step, temperature control is essential for achieving the desired regioselectivity [9] [30]. For the dibromination of 4-nitroimidazole using molecular bromine, a temperature of 65°C has been reported to provide good yields [12]. For selective debromination to obtain the 5-bromo derivative, higher temperatures (120-125°C) are typically required [12].
For the N-alkylation of 5-bromo-2-methyl-4-nitro-1H-imidazole with phenacyl bromide, moderate temperatures (60-80°C) are commonly employed when using potassium carbonate as the base in DMF [21] [24]. When stronger bases like sodium hydride are used, lower temperatures (0-25°C) are preferred to minimize side reactions [21] [24].
Recent studies on the optimization of imidazole functionalization have revealed interesting temperature-dependent effects on reaction kinetics and selectivity [17] [24]. For instance, in the N-alkylation of imidazoles, lower temperatures often favor N-1 alkylation due to kinetic control, while higher temperatures can lead to increased formation of N-3 alkylated products through thermodynamic control [21] [24].
The development of catalytic approaches has significantly advanced the synthesis of complex imidazole derivatives, including Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- [18] [22]. These approaches offer advantages such as milder reaction conditions, improved selectivity, and enhanced yields [18] [22].
Catalytic Systems for Imidazole Functionalization:
Various catalytic systems have been explored for the functionalization of imidazole derivatives, with particular emphasis on transition metal catalysis and organocatalysis [18] [22].
For the bromination of imidazole derivatives, catalytic amounts of Lewis acids such as iron(III) chloride or aluminum chloride have been shown to enhance the rate and selectivity of the reaction [9] [30]. These catalysts activate the brominating agent and facilitate the electrophilic attack on the imidazole ring [9] [30].
In the N-alkylation step, which is critical for the synthesis of the target compound, several catalytic approaches have been developed to improve efficiency and selectivity [21] [22]:
Phase-transfer catalysis:
Transition metal catalysis:
Organocatalysis:
Table 6: Catalytic Systems for N-Alkylation of Imidazoles
| Catalyst Type | Specific Catalyst | Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Phase-Transfer | TBAB | 5-10 | K2CO3 | CH2Cl2/H2O | 25-40 | 80-90 | Mild conditions, high yields |
| Phase-Transfer | TEBA | 5-10 | KOH | H2O/Toluene | 60-80 | 75-85 | Environmentally friendly |
| Transition Metal | Pd(OAc)2/PPh3 | 1-5 | Cs2CO3 | DMF | 80-100 | 70-80 | Broad substrate scope |
| Transition Metal | CuI | 5-10 | K3PO4 | DMF | 60-80 | 75-85 | Mild conditions, good selectivity |
| Organocatalyst | DBU | 10-20 | - | Acetonitrile | 25-60 | 65-75 | Metal-free, mild conditions |
Yield Enhancement Strategies:
In addition to catalytic approaches, several other strategies have been developed to enhance the yield and efficiency of the synthetic pathway leading to Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- [21] [24].
Microwave-assisted synthesis:
Ultrasound-assisted synthesis:
Flow chemistry:
Optimization of reaction parameters:
Table 7: Yield Enhancement Strategies for the Synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
| Strategy | Specific Approach | Reaction Step | Yield Improvement (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave Assistance | 700W, 3-5 min | N-alkylation | 15-25 | Rapid reaction, high efficiency | Equipment cost, scale limitations |
| Ultrasound Assistance | 40 kHz, 2-3 h | N-alkylation | 10-20 | Improved mixing, mild conditions | Equipment cost, energy consumption |
| Flow Chemistry | Continuous process | Nitration, Bromination | 5-15 | Better control, scalability | Complex setup, initial investment |
| Parameter Optimization | Excess base (2-3 equiv.) | N-alkylation | 10-20 | Simple implementation, cost-effective | Reagent waste, purification challenges |
| Parameter Optimization | Slow addition (over 1-2 h) | N-alkylation | 5-15 | Improved selectivity, fewer side products | Extended reaction time |
The thermal stability of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- exhibits complex decomposition behavior characteristic of multi-functional nitro-imidazole compounds. Based on the available thermal analysis data for related brominated nitro-imidazole derivatives, the compound demonstrates significant thermal stability attributed to the aromatic imidazole core structure [1].
The thermal decomposition of the compound follows a multi-step mechanism beginning at temperatures above 200°C. Initial decomposition involves the loss of the most labile functional groups, specifically the nitro group attached to the imidazole ring [1] [2]. The presence of the bromine substituent at the 5-position of the imidazole ring influences the decomposition pathway by creating additional steric hindrance and electronic effects that alter the thermal degradation pattern [3].
Thermogravimetric analysis studies of similar nitro-imidazole structures indicate that the maximum decomposition temperature occurs in the range of 350-370°C [4]. The compound exhibits a characteristic weight loss pattern with an initial mass loss of approximately 4-6% occurring before the main decomposition event, attributed to the evaporation of physically bound moisture and volatile impurities [2]. The major thermal decomposition step encompasses the temperature range of 340-500°C, representing the breakdown of the imidazole ring system and the phenyl ethanone moiety [2].
The thermal stability is significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the 4-position decreases the overall thermal stability compared to unsubstituted imidazole derivatives [1]. Conversely, the methyl group at the 2-position provides a modest stabilizing effect through hyperconjugation. The bromine atom contributes to thermal stability through its large atomic radius and the strength of the carbon-bromine bond, although it may participate in elimination reactions at elevated temperatures [3].
Kinetic analysis of the thermal decomposition reveals apparent activation energies in the range of 180-220 kJ/mol for the primary decomposition step [5] [4]. The maximum safe temperature for technological processes involving this compound is estimated to be approximately 100°C below the onset decomposition temperature, providing an adequate safety margin [4].
The solubility profile of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- in organic solvents is governed by its molecular structure, which incorporates both polar and nonpolar regions. The compound exhibits a calculated logarithmic partition coefficient (XLogP3-AA) of 3.1 [6], indicating moderate lipophilicity and suggesting favorable solubility in organic solvents of intermediate polarity.
The presence of the phenyl ethanone moiety contributes significantly to the compound's solubility in aromatic solvents such as benzene, toluene, and chlorinated hydrocarbons [7]. The π-π stacking interactions between the phenyl ring and aromatic solvent molecules enhance dissolution in these media. Experimental observations on similar phenyl-imidazole derivatives indicate good solubility in dichloromethane, chloroform, and ethyl acetate [7] [8].
The nitro group at the 4-position of the imidazole ring provides sites for hydrogen bonding interactions with protic solvents, enhancing solubility in alcohols such as methanol and ethanol [9]. However, the electron-withdrawing nature of the nitro group reduces the basicity of the imidazole nitrogen atoms, limiting protonation and subsequent solubility in acidic aqueous media [10].
The bromine substituent influences solubility through its contribution to the overall molecular volume and polarizability. Halogenated compounds typically exhibit enhanced solubility in halogenated solvents due to favorable dispersion interactions [11]. The compound demonstrates moderate solubility in tetrahydrofuran and dioxane, attributed to the oxygen atoms' ability to form weak coordination interactions with the imidazole ring [9].
Solubility studies of structurally related compounds indicate limited water solubility due to the hydrophobic nature of the phenyl ring and the overall molecular architecture [6]. The topological polar surface area of 80.7 Ų [6] suggests moderate hydrogen bonding capacity, which may facilitate dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide.
Temperature-dependent solubility studies reveal typical endothermic dissolution behavior, with solubility increasing with temperature in most organic solvents. The presence of multiple aromatic systems enables π-π interactions that can lead to aggregation in concentrated solutions, potentially affecting solubility at higher concentrations [12].
Crystal structure analysis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- reveals complex packing arrangements influenced by the interplay of multiple intermolecular interactions. The molecular conformation is characterized by the relative orientation of the imidazole ring system with respect to the phenyl ring, with typical dihedral angles ranging from 60° to 90° based on similar structures [13] [14].
The imidazole ring adopts a planar conformation with minimal deviation from planarity, consistent with its aromatic character [15] [16]. The nitro group exhibits a slight out-of-plane rotation relative to the imidazole ring, with torsion angles typically ranging from 2° to 6° [17]. This deviation results from steric interactions between the nitro group and adjacent substituents, particularly the bromine atom.
Crystal packing is dominated by weak intermolecular interactions due to the absence of conventional hydrogen bond donors in the molecular structure [17]. The primary intermolecular contacts include carbon-hydrogen to oxygen interactions (C-H···O), carbon-hydrogen to nitrogen interactions (C-H···N), and carbon-hydrogen to halogen interactions (C-H···Br) [17]. These weak hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.4-2.8 Å.
The phenyl ring participates in π-π stacking interactions with neighboring molecules, contributing to the overall crystal stability [18]. The stacking distance between parallel aromatic rings is typically 3.3-3.7 Å, consistent with optimal π-π interaction geometries. The presence of the electron-withdrawing nitro group enhances the π-acceptor character of the imidazole ring, facilitating favorable π-π interactions [19].
Hirshfeld surface analysis reveals that the molecular environment is dominated by contacts involving hydrogen atoms, accounting for approximately 60-70% of the total surface interactions [17]. Oxygen atoms from the nitro and carbonyl groups serve as hydrogen bond acceptors, forming a network of weak C-H···O interactions that stabilize the crystal structure.
The bromine atom participates in halogen bonding interactions, acting as both a halogen bond donor and acceptor [11]. The σ-hole on the bromine atom enables directional interactions with electron-rich regions of neighboring molecules. These halogen bonds typically exhibit geometries with C-Br···X angles close to 180° and interaction distances shorter than the sum of van der Waals radii.
The crystal structure lacks strong directional hydrogen bonds, resulting in a three-dimensional network stabilized primarily by dispersive forces and multiple weak interactions [17]. This packing arrangement contributes to the compound's thermal stability and influences its physicochemical properties such as melting point and sublimation behavior.
Density Functional Theory calculations provide crucial insights into the electronic structure and molecular properties of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-. The B3LYP functional with 6-311++G(d,p) basis sets represents the most appropriate computational level for accurate prediction of molecular properties in nitro-imidazole systems [20] [21] [10].
Geometric optimization reveals that the imidazole ring maintains planarity with bond lengths indicating significant aromatic character. The carbon-nitrogen bond lengths within the imidazole ring range from 1.32 to 1.38 Å, consistent with partial double bond character due to π-electron delocalization [21]. The nitro group exhibits typical geometric parameters with nitrogen-oxygen bond lengths of approximately 1.22 Å and an oxygen-nitrogen-oxygen bond angle of 125° [20].
The carbon-bromine bond length is calculated to be approximately 1.88 Å, consistent with experimental values for aromatic carbon-halogen bonds [11]. The presence of the bromine substituent influences the electron density distribution within the imidazole ring through both inductive and mesomeric effects. The electron-withdrawing nature of bromine contributes to the stabilization of the aromatic system through π-conjugation.
DFT calculations predict the heat of formation for the compound to be in the range of 180-220 kJ/mol, considering the contributions from the nitro group, halogen substituent, and aromatic systems [20] [22]. The presence of multiple electron-withdrawing groups (nitro and bromo) significantly influences the thermodynamic stability, with the compound exhibiting moderate stability compared to unsubstituted imidazole derivatives.
Vibrational frequency calculations identify characteristic absorption bands for functional groups present in the molecule. The nitro group exhibits symmetric and asymmetric stretching vibrations at approximately 1350 cm⁻¹ and 1550 cm⁻¹, respectively [23]. The carbonyl stretch of the ethanone moiety appears at approximately 1680 cm⁻¹, with the frequency influenced by conjugation with the phenyl ring [5].
Thermodynamic properties calculated using DFT methods include heat capacity, entropy, and enthalpy as functions of temperature [24]. The compound exhibits typical behavior for aromatic heterocycles, with heat capacity increasing with temperature due to increased vibrational contributions. The calculated entropy reflects the molecular complexity and conformational flexibility of the substituent chains.